Ethyl 2-(3-allylureido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a chemical compound that has gained growing attention in various fields of research and industry due to its unique physical and chemical properties. It is a part of the 2-aminothiazoles class of organic medicinal compounds, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by FTIR and NMR (1H and 13C). The IR spectrum shows peaks at 1688 cm−1 (C=O ester), 2953 cm−1 (C–H), 1517 cm−1 (C=C), 1612 cm−1 (C=N), and 3250 cm−1 (OH). The 1H NMR spectrum shows signals at δ = 4.25 (q, 2H, CH2), 1.25 (t, 3H, CH3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .Scientific Research Applications
Anticancer Activity
One study utilized a building block closely related to Ethyl 2-(3-allylureido)thiazole-4-carboxylate for the synthesis of new heterocycles, showing potent anticancer activity against the colon HCT-116 human cancer cell line. This highlights the compound's relevance in developing anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antifungal Activities
Modifications and synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown antimicrobial activities against various bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents to combat infectious diseases (Desai, Bhatt, & Joshi, 2019).
Spectroscopic and Structural Analysis
Studies have also focused on the synthesis and structural characterization of Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. These works include spectroscopic, SC-XRD characterizations, and DFT-based studies, contributing to the understanding of their chemical behavior and potential applications in material science (Haroon et al., 2019).
Synthesis Techniques and Methodologies
Research has also been directed towards developing new synthetic methodologies for thiazole derivatives. For instance, an improved method for the synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid highlights advancements in synthetic techniques, which are crucial for the creation of thiazole-based compounds for various applications (Zhou, 2009).
Antitumor Properties
Another significant area of application is the exploration of Ethyl 2-substituted-aminothiazole-4-carboxylate analogs for their antitumor properties. These compounds have been tested in vitro against human tumor cell lines, showing potential as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).
Mechanism of Action
Target of Action
Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The interaction of this compound with its target enzyme involves the formation of a complex that inhibits the function of the enzyme . This results in the disruption of peptidoglycan synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This leads to the weakening of the cell wall structure and ultimately, bacterial cell death .
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of bacterial cell wall synthesis and the inhibition of bacterial growth . These effects are due to the compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in the biosynthesis of peptidoglycan .
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related 2-aminothiazoles have been shown to exhibit significant antibacterial and antifungal potential . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-aminothiazoles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related 2-aminothiazoles have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-allylureido)thiazole-4-carboxylate at different dosages in animal models have not been reported. Related 2-aminothiazoles have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Related 2-aminothiazoles have been studied for their involvement in metabolic pathways, including any enzymes or cofactors that they interact with .
Transport and Distribution
Related 2-aminothiazoles have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Related 2-aminothiazoles have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
ethyl 2-(prop-2-enylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-5-11-9(15)13-10-12-7(6-17-10)8(14)16-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPDCVDSNVUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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